![molecular formula C13H10N2O4S B3053806 7-(Piperazin-1-yl)heptanenitrile CAS No. 5625-60-5](/img/structure/B3053806.png)
7-(Piperazin-1-yl)heptanenitrile
Overview
Description
7-(Piperazin-1-yl)heptanenitrile is a chemical compound with the CAS Number: 5625-60-5 . It has a molecular weight of 195.31 . The IUPAC name for this compound is 7-(1-piperazinyl)heptanenitrile .
Molecular Structure Analysis
The InChI code for 7-(Piperazin-1-yl)heptanenitrile is 1S/C11H21N3/c12-6-4-2-1-3-5-9-14-10-7-13-8-11-14/h13H,1-5,7-11H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
7-(Piperazin-1-yl)heptanenitrile is a compound with a molecular weight of 195.31 . It should be stored at a temperature between 28 C .Scientific Research Applications
- Researchers have explored derivatives of 7-(piperazin-1-yl)heptanenitrile, particularly ciprofloxacin derivatives modified at the C-7 position of the piperazine ring . These modifications impact antibacterial properties, including activity against intracellular bacteria and susceptibility to fluoroquinolone efflux transporters. Investigating these derivatives could lead to novel antibiotics or enhance existing ones.
- Some derivatives of 7-(piperazin-1-yl)heptanenitrile exhibit promising growth inhibition against ciprofloxacin-resistant Pseudomonas aeruginosa (CRPA) . For instance, a 7-[4-(benzoyl)carbopiperazin-1-yl] derivative demonstrated potent activity with minimal inhibitory concentration (MIC) values as low as 16 μg/mL. Understanding the mechanisms behind this efficacy could aid in combating antibiotic resistance.
Antibacterial Activity
Ciprofloxacin-Resistant Pathogens
properties
IUPAC Name |
7-piperazin-1-ylheptanenitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3/c12-6-4-2-1-3-5-9-14-10-7-13-8-11-14/h13H,1-5,7-11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBTLOYJFACVFTP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCCCCCC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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